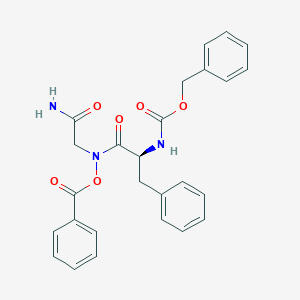

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Descripción

Propiedades

Fórmula molecular |

C26H25N3O6 |

|---|---|

Peso molecular |

475.5 g/mol |

Nombre IUPAC |

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate |

InChI |

InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33)/t22-/m0/s1 |

Clave InChI |

IQOSOYJXVWLYJR-QFIPXVFZSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Protection of Amino Groups

The benzyl carbamate (Cbz) group is commonly introduced to protect the amino group of amino acids. This is typically done by reacting the free amine with benzyl chloroformate under basic conditions to yield the Cbz-protected amino acid derivative. This step ensures selective reactivity in subsequent coupling reactions without undesired side reactions at the amino site.

Formation of Amide Bonds

The amide bond formation between the amino acid backbone and the benzoyloxy-substituted amino acid derivative is generally achieved via peptide coupling reagents such as HATU, EDCI, or DCC in the presence of a base like DIPEA. This step is crucial for linking the benzoyloxyamino moiety to the phenylalanine derivative while maintaining stereochemical integrity.

Introduction of the Benzoyloxy Group

The benzoyloxy group (benzoyl ester) on the amino substituent is introduced by esterification of the amino acid derivative with benzoyl chloride or benzoyl anhydride under controlled conditions. This step requires careful control to avoid hydrolysis or over-acylation. The reaction is typically performed in anhydrous solvents such as dichloromethane or acetonitrile with a base like pyridine or triethylamine to scavenge HCl.

Incorporation of the 2-Amino-2-oxoethyl Side Chain

The 2-amino-2-oxoethyl group (glycine-like moiety) is introduced via coupling with glycine derivatives or by using protected glycine esters followed by deprotection. This step often involves selective deprotection and coupling sequences to avoid side reactions and maintain the stereochemistry of the main amino acid residue.

Detailed Preparation Methodology

Research Findings and Optimization Notes

- Stereochemical Control: The use of enantiomerically pure starting materials and mild coupling conditions is critical to maintain the (S)-configuration of the phenylalanine residue.

- Avoidance of Side Reactions: Addition of water in controlled amounts during deprotection steps prevents sulfonation and other side reactions, as noted in related carbamate and amide syntheses.

- Scale-Up Considerations: For larger scale synthesis, precipitation of HCl salts and repeated purification steps are necessary to remove non-volatile by-products such as 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran.

- Analytical Characterization: NMR (1H, 13C), LC-MS, and chiral HPLC are used to confirm structure, purity, and stereochemical integrity.

Summary Table of Key Reagents and Conditions

Análisis De Reacciones Químicas

Acid/Base-Catalyzed Deprotection

The carbamate group undergoes deprotection under acidic or basic conditions to release the free amine. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

| Conditions | Reagents | Outcome |

|---|---|---|

| Acidic (HCl) | HCl/MeOH, H₂O (20 equiv) | Cleavage of the carbamate group; precipitation of the HCl salt . |

| Basic (pH > 10) | NaOH, NH₃ | Hydrolysis to yield free amine and CO₂. |

Mechanistic Insight :

-

Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.

-

Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming an intermediate tetrahedral structure.

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites:

-

Amide bond hydrolysis : Requires strong acids (e.g., HCl) or bases (e.g., NaOH) to yield carboxylic acid and amine derivatives.

-

Benzoyloxy group hydrolysis : Produces benzoxic acid and regenerates the hydroxylamine intermediate under mild acidic conditions.

Example :

Aminolysis and Transcarbamoylation

The carbamate moiety reacts with amines via nucleophilic substitution, enabling the synthesis of urea derivatives.

| Amine | Conditions | Product

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Opioid Receptor Interaction

Research has indicated that benzyl carbamate derivatives exhibit notable affinities for opioid receptors. A study demonstrated that a specific benzyl carbamate displayed comparable affinities at all three opioid receptors (μ, δ, and κ), suggesting its potential as a lead compound in developing analgesics with balanced receptor activity . This characteristic could lead to the formulation of pain management therapies with reduced side effects compared to traditional opioids.

2. Inhibition of Carbonic Anhydrases

Benzyl carbamate has been investigated for its ability to inhibit human carbonic anhydrases (hCAs). Kinetic and structural studies showed that these compounds effectively coordinate with the catalytic zinc ion of hCAs, mimicking bicarbonate binding. This interaction highlights their potential as lead compounds for developing carbonic anhydrase inhibitors, which are valuable in treating conditions like glaucoma and epilepsy .

Organic Synthesis Applications

1. Condensation Reactions

Recent studies have focused on the acid-catalyzed condensation reactions involving benzyl carbamate and glyoxal. These reactions have been shown to yield various products under different solvent conditions, providing insights into optimizing reaction conditions for synthesizing complex organic molecules . The findings suggest that manipulating solvent polarity and acidity can significantly affect product distribution and yield.

2. Synthesis of Specialized Metabolites

Benzyl carbamate derivatives are also being explored in the biosynthesis of specialized metabolites from plants, such as those found in Cannabis. These metabolites have anti-inflammatory properties and potential therapeutic applications . Understanding the enzymatic pathways involved in their synthesis could lead to novel therapeutic agents derived from natural products.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the enzyme’s activity and affect various biochemical pathways. The benzoyloxy group plays a crucial role in the binding affinity and specificity of the compound .

Comparación Con Compuestos Similares

Structural Analogues and Substitutions

The target compound’s structural analogs differ primarily in substituents on the amino or carbamate groups. Key examples include:

Table 1: Structural Comparison of Selected Carbamate Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 18) enhance crystallinity, as evidenced by higher melting points (191–193°C vs. 160–162°C for methoxy-substituted analogs) . Oxazolidinone rings (e.g., compound 3e) confer rigidity and may improve metabolic stability in biological systems .

Actividad Biológica

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known to enhance biological activity in various pharmacophores. The structure includes:

- Benzyl group : Contributes to hydrophobic interactions.

- Carbamate moiety : Increases reactivity and bioavailability.

- Amino acid derivatives : Implicated in biological recognition processes.

The general structure can be summarized as follows:

Antimicrobial Activity

Research indicates that benzyl carbamates exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis (Mtb). A related compound demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL against Mtb, highlighting the potential of benzyl carbamates as antitubercular agents .

Osteogenic Effects

Another area of interest is the compound's influence on osteoblast differentiation. In vitro studies indicated that certain analogues stimulated bone morphogenetic protein (BMP)-2 production, leading to enhanced osteoblast differentiation. Specifically, one analogue showed a dose-dependent increase in nascent bone formation at doses of 1 and 5 mg/kg in rat models .

The biological activity of benzyl carbamates can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The carbamate group can act as a substrate for various enzymes, potentially inhibiting their activity.

- Receptor Binding : The structural features allow for effective binding to biological receptors, influencing signaling pathways related to cell growth and differentiation.

- Hydrophobic Interactions : The presence of aromatic groups enhances interaction with lipid membranes, facilitating cellular uptake.

Structure-Activity Relationships (SAR)

The effectiveness of benzyl carbamates can be significantly influenced by their structural modifications. Key findings include:

Study on Antitubercular Activity

A study evaluated a series of benzyl carbamates for their efficacy against Mtb. Compounds were tested for cytotoxicity and antimicrobial activity, revealing that modifications to the benzene ring could either enhance or reduce their effectiveness against bacterial strains .

Osteogenic Activity Assessment

In another investigation, a specific analogue was found to significantly promote osteoblast differentiation in vitro. This effect was confirmed through the use of BMP inhibitors, demonstrating that the compound's action was indeed linked to BMP signaling pathways .

Q & A

Q. What are the recommended synthesis protocols for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step procedures. For example, a two-stage process using lithium aluminium tetrahydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by HCl/water quenching, achieves a 100% yield in the first stage . Alternatively, oxidation with sulfur trioxide pyridine complex and N-ethyl-N,N-diisopropylamine in dichloromethane/DMSO at 0°C for 30 minutes yields 76% after crystallization from hexane/ethyl acetate . Key factors include temperature control, reagent stoichiometry, and post-reaction purification (e.g., column chromatography or crystallization).

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : Avoid skin/eye contact and inhalation of vapors. Use personal protective equipment (PPE: gloves, lab coat, goggles) and ensure ventilation. Store in tightly sealed containers in dry, well-ventilated areas, away from ignition sources. Reseal opened containers to prevent moisture ingress .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Employ analytical techniques:

- HPLC : Retention time (tR) comparison to standards (e.g., tR = 2.16 min in a reported study) .

- NMR : Confirm stereochemistry and functional groups (e.g., ¹H NMR peaks for benzyl, carbamate, and amide protons) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H]<sup>+</sup> = 553 in ESI-MS) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities, and what software is suitable for refinement?

- Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is ideal. For high-resolution or twinned data, SHELXL’s robust algorithms minimize errors in bond-length/angle calculations. Use SHELXPRO for macromolecular interfaces . Example: Refinement of chiral centers in related carbamates achieved R-factors < 0.05 .

Q. What strategies address contradictory bioactivity data in anti-cancer or anti-inflammatory studies?

- Methodological Answer :

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Pathway-Specific Assays : Use luciferase reporters or Western blotting to validate target engagement (e.g., NF-κB inhibition for anti-inflammatory activity) .

- Off-Target Profiling : Employ kinase/GPCR panels to rule out confounding interactions .

Q. How can computational modeling predict binding affinities to targets like HIV protease or HDACs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with catalytic residues).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- Free Energy Calculations : Apply MM-PBSA to quantify ΔGbinding for SAR optimization .

Q. What analytical methods resolve degradation products under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose the compound to H2O2/UV light and monitor via LC-MS.

- Stability-Indicating HPLC : Develop gradient methods to separate degradation peaks (e.g., oxidized amide or hydrolyzed carbamate byproducts) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.